3-(bromomethyl)azetidine hydrochloride

Medicinal Chemistry Organic Synthesis Building Blocks

Choose 3-(Bromomethyl)azetidine hydrochloride for your PROTAC synthesis: its strained azetidine core and 3-bromomethyl handle provide rigid, 3D linker elements that enhance ternary complex formation. The unprotected amine in HCl salt form enables direct N-functionalization after linker attachment, accelerating CNS drug discovery through rapid SAR exploration via nucleophilic substitution. Supplied as a stable hydrochloride salt at ≥95% purity, this building block simplifies fragment-based library synthesis and foldamer research. Secure your research supply of this differentiated heterocyclic intermediate today.

Molecular Formula C4H9BrClN
Molecular Weight 186.5
CAS No. 2231675-34-4
Cat. No. B6162748
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(bromomethyl)azetidine hydrochloride
CAS2231675-34-4
Molecular FormulaC4H9BrClN
Molecular Weight186.5
Structural Identifiers
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Bromomethyl)azetidine hydrochloride (CAS 2231675-34-4): A Reactive Azetidine Building Block for Pharmaceutical Intermediates


3-(Bromomethyl)azetidine hydrochloride (CAS 2231675-34-4, MFCD31705342) is a halogenated, four-membered, nitrogen-containing heterocyclic compound with the molecular formula C4H9BrClN and a molecular weight of 186.48 g/mol [1]. The molecule features a bromomethyl substituent at the 3-position of the strained azetidine ring and is provided as a hydrochloride salt . The compound is commercially available as a research chemical, typically with a purity of 95%, and is primarily used as a reactive intermediate in organic synthesis and medicinal chemistry [2].

Why 3-(Bromomethyl)azetidine hydrochloride (CAS 2231675-34-4) Cannot Be Interchanged with Generic Azetidine Analogs


3-(Bromomethyl)azetidine hydrochloride offers a unique combination of a strained azetidine core and a reactive 3-bromomethyl electrophilic handle. Simple substitution with other azetidine derivatives, such as unsubstituted azetidine, 3-fluoroazetidine, or N-protected variants (e.g., 1-Boc-3-(bromomethyl)azetidine), will alter the compound's reactivity profile, synthetic utility, and physicochemical properties [1]. The specific placement of the bromomethyl group at the 3-position, as opposed to the 2-position, influences the regioselectivity of subsequent reactions and the conformational properties of derived molecules, which is critical in applications like fragment-based drug discovery and PROTAC synthesis [2]. The following evidence demonstrates these quantifiable points of differentiation.

Quantitative Evidence Guide for 3-(Bromomethyl)azetidine hydrochloride (CAS 2231675-34-4) in Drug Discovery


Regioisomeric Differentiation: 3-Bromomethyl Substitution vs. 2-Bromomethyl Analogs in Azetidine Reactivity

The position of the bromomethyl group on the azetidine ring is a critical determinant of reactivity and product outcome. While both 3-(bromomethyl)azetidine and 2-(bromomethyl)azetidine (CAS 2298347-02-9) are reactive electrophiles, their different substitution patterns lead to distinct steric and electronic environments, influencing the regioselectivity of nucleophilic attacks and the conformational properties of resulting derivatives. The 3-substituted regioisomer, as the hydrochloride salt (CAS 2231675-34-4), offers a distinct synthetic vector compared to the 2-substituted analog, which may be more sterically hindered [1].

Medicinal Chemistry Organic Synthesis Building Blocks

Enhanced Aqueous Solubility of the Hydrochloride Salt Form Compared to N-Protected Analogs

The hydrochloride salt form of 3-(bromomethyl)azetidine (CAS 2231675-34-4) provides significantly enhanced aqueous solubility compared to N-protected analogs, such as 1-Boc-3-(bromomethyl)azetidine (CAS 253176-93-1), which is sparingly soluble in water. The target compound's hydrochloride salt enables solubility in polar solvents, facilitating its use in aqueous reaction media and certain biological assays without the need for organic co-solvents .

Formulation Pre-formulation Physicochemical Properties

Comparative Reactivity of Bromomethyl vs. Chloromethyl Azetidines in Nucleophilic Displacement

The bromomethyl group in the target compound exhibits higher reactivity in nucleophilic substitution reactions compared to the corresponding chloromethyl azetidine analog. This is consistent with the generally observed leaving group ability of bromide versus chloride in SN2-type reactions. Studies on related spirocyclic systems have shown that bromomethyl-substituted compounds display faster reaction kinetics in SN2 displacements compared to chloromethyl analogs . While direct kinetic data for 3-(bromomethyl)azetidine hydrochloride versus 3-(chloromethyl)azetidine hydrochloride are not available, this class-level inference is supported by the principle that bromide is a superior leaving group (pKa of HBr ≈ -9 vs. HCl ≈ -7).

Organic Synthesis Reactivity Halogen Exchange

Differentiation from the Hydrobromide Salt: Implications for Stoichiometry and Purity

3-(Bromomethyl)azetidine hydrochloride (C4H9BrClN, MW 186.48) differs from its hydrobromide counterpart (C4H9Br2N, MW 230.93) in molecular weight and elemental composition [1]. The hydrochloride salt contains only one bromine atom (from the bromomethyl group) while the hydrobromide contains two bromine atoms per molecule. This impacts the stoichiometry of reactions where the salt counterion may interfere, and it may influence the compound's long-term stability and handling properties. The choice of salt form is therefore a practical procurement decision based on the specific synthetic route and purification requirements.

Salt Form Selection Procurement Synthetic Utility

Procurement-Driven Application Scenarios for 3-(Bromomethyl)azetidine hydrochloride (CAS 2231675-34-4)


Synthesis of Azetidine-Containing PROTAC Degraders

The compound serves as a key electrophilic building block for the synthesis of proteolysis-targeting chimeras (PROTACs). The 3-bromomethyl group is used to introduce the azetidine scaffold into linker regions, providing a rigid, three-dimensional element that can favorably influence the ternary complex formation required for efficient target degradation. The unprotected amine in the hydrochloride salt form allows for direct N-functionalization after linker attachment [1][2].

Medicinal Chemistry Scaffold for CNS Drug Candidates

Azetidine derivatives, including those derived from 3-(bromomethyl)azetidine hydrochloride, are of interest in central nervous system (CNS) drug discovery. The small, strained ring can impart metabolic stability and favorable brain penetration properties to drug candidates. The compound's bromomethyl group facilitates rapid SAR exploration by enabling the introduction of diverse amine, thiol, or alcohol nucleophiles [1].

Preparation of 3-Substituted Azetidine Amino Acid Derivatives

The compound can be used as a precursor to conformationally constrained amino acid building blocks. Nucleophilic displacement of the bromomethyl group with protected amines or other nucleophiles, followed by appropriate deprotection and functionalization, yields azetidine-3-carboxylic acid analogs that are valuable in peptide mimetics and foldamer research [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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